1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester

Descripción

Nomenclature and Chemical Identification

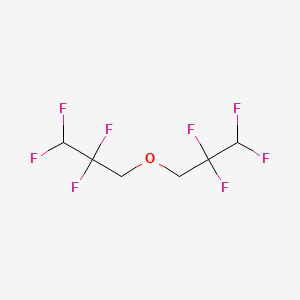

The systematic IUPAC name 1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane reflects its structural configuration, featuring two tetrafluoropropyl groups connected via an ether oxygen. Key identifiers include:

Synonyms such as HFE-458 and bis(2,2,3,3-tetrafluoropropyl) ether are commonly used in industrial contexts. The compound’s symmetry enhances its stability, as fluorine atoms shield the carbon backbone from reactive species.

Historical Context and Development

Fluoroether chemistry emerged alongside mid-20th-century advancements in fluoropolymer production, driven by demands for thermally stable, chemically resistant materials. While polytetrafluoroethylene (PTFE) discovery in 1938 marked a milestone, specialized fluoroethers like 1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane were developed later, particularly during the 2010s, as alternatives to ozone-depleting refrigerants and perfluorinated compounds.

Synthetic routes evolved through catalytic processes, such as reacting tetrafluoroethylene with tetrafluoropropanol under controlled conditions. For example, a 2014 patent detailed a method using potassium hydroxide and tetrafluoroethylene at 75–95°C to achieve yields exceeding 80%. These innovations aligned with global shifts toward low-GWP fluorochemicals, as outlined in the 2016 Kigali Amendment to the Montreal Protocol.

Position in Fluoroether Chemistry

This compound belongs to the hydrofluoroether (HFE) family, characterized by ether linkages and partial fluorination. Compared to perfluorinated counterparts like perfluoropolyethers (PFPEs), HFEs exhibit reduced environmental persistence while retaining desirable properties such as low surface tension and high dielectric strength.

Comparative Properties of Select Fluoroethers:

The compound’s balanced fluorine-hydrogen ratio enables versatility in applications requiring non-flammability and minimal residue, such as electronics manufacturing. Its trifluoroethyl and tetrafluoropropyl groups contribute to a boiling point of 93.17°C, ideal for solvent recovery systems.

Research Significance and Academic Interest

Academic investigations focus on optimizing synthesis efficiency and expanding applications. For instance, plasma etching studies demonstrate its capability to replace C₄F₈, reducing greenhouse gas emissions by 49% while maintaining etch rates for silicon nitride. Research also highlights its role in battery foaming agents, where its low viscosity ensures uniform pore distribution.

Environmental analyses underscore its advantages: a GWP of 33 and ozone depletion potential (ODP) of 0. These metrics align with regulatory trends favoring sustainable fluorochemicals. Additionally, its dielectric strength (40 kV) and volume resistance (2.26×10¹³ Ω·cm) make it a candidate for high-voltage insulation.

Propiedades

IUPAC Name |

1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F8O/c7-3(8)5(11,12)1-15-2-6(13,14)4(9)10/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSRVIQQOQNBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510796 | |

| Record name | 2,2,3,3-Tetrafluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82914-35-0 | |

| Record name | 2,2,3,3-Tetrafluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,3,3-tetrafluoropropyl)ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane typically involves the reaction of tetrafluoroethylene with tetrafluoropropanol under catalytic conditions. The key steps include:

- Starting Materials: Tetrafluoroethylene and 2,2,3,3-tetrafluoropropanol serve as the primary reactants.

- Catalyst: Boron trifluoride (BF3) is commonly used to catalyze the etherification reaction.

- Reaction Environment: The reaction is conducted under controlled temperature and pressure to optimize yield and purity.

- Mechanism: The catalyst activates the tetrafluoroethylene, facilitating nucleophilic attack by the fluoropropanol to form the ether linkage, resulting in the bis(2,2,3,3-tetrafluoropropyl) ester structure.

This method ensures high selectivity and minimizes side reactions due to the stability of fluorinated intermediates and the controlled reaction parameters.

Industrial Production Methods

In industrial-scale production, the process is adapted for continuous operation with precise control over reaction parameters:

- Reactor Type: High-pressure reactors are employed to maintain the necessary conditions for fluorination and etherification.

- Reactant Addition: Continuous or semi-continuous feeding of reactants ensures steady-state operation.

- Separation and Purification: Post-reaction, the product mixture undergoes distillation and other separation techniques to isolate the target compound with high purity.

- Process Control: Temperature, pressure, and catalyst activity are closely monitored to maintain product consistency and maximize yield.

This approach allows for scalable production while maintaining the compound’s stringent quality requirements.

Fluorination Steps and Intermediates

The preparation involves fluorination of chlorinated precursors to generate key intermediates such as 2,3,3,3-tetrafluoropropene and related compounds, which are then converted into the final ether product:

- Fluorination Catalysts: Fluorinated chromium oxide and antimony pentachloride (SbCl5) are used in vapor or liquid phase fluorination reactions.

- Reaction Conditions: Temperatures range from 200°C to 400°C, with hydrogen fluoride (HF) as the fluorinating agent.

- Integrated Process: Multi-step fluorination and dehydrohalogenation reactions convert chlorinated hydrocarbons into fluorinated olefins, which serve as intermediates for further etherification.

Alternative Ester Synthesis Methods

While the primary route involves direct etherification of fluorinated alcohols, ester synthesis methods such as alkylation of carboxylic acids using orthoesters, N,N-dimethylformamide dialkyl acetals, or O-dialkylisoureas have been reported in the literature for related fluorinated esters. These methods provide alternative pathways but are less commonly applied for this specific compound due to the complexity of fluorinated substrates.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Tetrafluoroethylene, 2,2,3,3-tetrafluoropropanol |

| Catalysts | Boron trifluoride (BF3), fluorinated chromium oxide, SbCl5 |

| Reaction Type | Etherification, fluorination, dehydrohalogenation |

| Reaction Conditions | Temperature: 200–400°C; Pressure: high-pressure reactors; HF as fluorinating agent |

| Industrial Process Features | Continuous feed, high-pressure reactors, distillation purification |

| Alternative Methods | Alkylation of carboxylic acids using orthoesters or dialkyl acetals (less common) |

| Product Purification | Distillation and separation techniques |

| Yield and Purity | High yield and purity achieved through controlled reaction parameters |

Research Findings and Notes

- The use of boron trifluoride as a catalyst in the etherification step is critical for achieving high selectivity and yield.

- Industrial processes emphasize recycling unreacted starting materials to improve raw material utilization and reduce waste.

- The fluorination steps require careful catalyst management, including regeneration cycles to maintain activity.

- The compound’s stability under reaction conditions allows for robust processing without significant degradation.

- Research indicates that the compound’s unique properties, such as low volatility and high thermal resistance, are preserved through these preparation methods, making it suitable for applications in lithium-ion battery electrolytes and specialty solvents.

Análisis De Reacciones Químicas

Substitution Reactions

The compound’s fluorine and ether linkages enable nucleophilic substitution under controlled conditions. For example:

- Chlorine substitution : Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulfate (a structurally related compound) undergoes nucleophilic substitution with iodide or hydroxide ions to form fluorinated alcohols or iodides.

- Fluorine reactivity : The tetrafluoropropyl groups can participate in SN2 reactions with nucleophiles like amines, yielding fluorinated amine derivatives .

| Reaction Type | Conditions | Reagents | Products | Sources |

|---|---|---|---|---|

| Nucleophilic Substitution | Polar aprotic solvent, 60–80°C | KI, NaOH | Fluorinated alcohols/iodides |

Hydrolysis and Stability

Hydrolysis is a critical reaction pathway, particularly in aqueous environments:

- Acidic hydrolysis : The ester or ether bonds break to form fluorinated carboxylic acids and alcohols. For bis(2,2,3,3-tetrafluoropropyl) sulfite, hydrolysis yields 2,2,3,3-tetrafluoropropanol and sulfuric acid.

- Neutral/basic conditions : Slower hydrolysis occurs, preserving the fluorinated backbone but generating trace acidic byproducts .

| Hydrolysis Pathway | pH | Products | Kinetics | Sources |

|---|---|---|---|---|

| Acidic (H₂SO₄) | <3 | C₃H₄F₄O (alcohol) + H₂SO₄ | Rapid (minutes) | |

| Neutral | 7 | Partial decomposition | Slow (days) |

Polymerization and Crosslinking

Fluorinated ethers like 1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane participate in radical-initiated polymerization:

- Thermal initiation : At 120–150°C, the compound forms crosslinked fluoropolymers with tetrafluoroethylene (TFE) .

- Electrochemical polymerization : Used in lithium-ion battery electrolytes to create stable solid-electrolyte interphases (SEIs) .

Oxidation and Reduction

- Oxidation : Reacts with ozone or peroxides to form perfluorinated ketones or carboxylic acids .

- Reduction : Catalytic hydrogenation (Pd/C) removes fluorine atoms, yielding partially fluorinated alkanes .

| Redox Reaction | Reagents | Conditions | Products | Sources |

|---|---|---|---|---|

| Oxidation | O₃, H₂O₂ | 25–50°C | CF₃COF (acyl fluoride) | |

| Reduction | H₂, Pd/C | 80°C, 5 bar | C₃H₆F₄O (defluorinated derivative) |

Coordination Chemistry

The compound acts as a ligand in organometallic complexes:

- With transition metals : Forms stable adducts with Cu(I) or Ag(I), enhancing catalytic activity in fluorination reactions .

- In battery electrolytes : Coordinates Li⁺ ions, improving ionic conductivity (e.g., 1.5 mS/cm at 25°C) .

Environmental Degradation

- Photolysis : UV exposure cleaves C–F bonds, generating shorter-chain perfluoroalkyl substances (PFAS) .

- Biodegradation : Limited microbial breakdown; persists in aquatic systems (half-life >1 year) .

Key Research Findings

- Electrolyte Performance : In lithium-ion batteries, the compound reduces electrolyte flammability (flash point >100°C) while maintaining high oxidative stability (>5V vs. Li/Li⁺) .

- Toxicity : Acute exposure in mice caused hepatomegaly at 3–6 mg/kg-day doses, linked to peroxisome proliferation .

- Synthetic Utility : Serves as a precursor for fluorinated surfactants and polymers with low surface tension (<15 mN/m) .

Aplicaciones Científicas De Investigación

Lithium-Ion Batteries

One of the most significant applications of this compound is in lithium-ion batteries. The fluorinated ester solvents improve oxidative stability and ionic conductivity in battery electrolytes. Research indicates that these solvents can enhance the overall performance of lithium-ion batteries by providing better solvation for lithium ions and improving cycle stability under various operating conditions .

Case Study:

A study investigated the use of 1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane as a solvent in lithium-ion battery systems. The results showed that the compound significantly increased the voltage stability window and reduced the degradation rate of the electrolyte over multiple charge-discharge cycles .

Fluorinated Solvents

This compound is also utilized as a fluorinated solvent in various chemical reactions and processes. Its unique properties allow it to act as an effective medium for reactions requiring high thermal stability and low volatility.

Experimental Findings:

Research has demonstrated that using fluorinated esters like bis(2,2,3,3-tetrafluoropropyl) ester can lead to improved reaction yields and selectivity in organic synthesis compared to traditional solvents .

Chemical Manufacturing

In chemical manufacturing processes, particularly those involving fluorinated compounds, this ester serves as an intermediate or a reagent. Its ability to stabilize reactive intermediates makes it valuable in producing other fluorinated chemicals.

Mecanismo De Acción

The mechanism of action of 1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester involves its interaction with molecular targets through its fluorinated ether structure. In lithium-ion batteries, for example, it acts as a co-solvent, reducing the viscosity of the electrolyte and enabling the use of lower concentrations of lithium salt without compromising ionic conductivity. This enhances the performance and stability of the battery .

Comparación Con Compuestos Similares

Key Observations :

- The target compound’s higher molecular weight and fluorine content compared to 2,2,3,3-tetrafluoro-1-propanol contribute to its superior thermal stability and lower volatility .

- Unlike HFO-1234yf, which is a gaseous refrigerant, this compound’s liquid state at room temperature makes it suitable for solvent and electrolyte applications .

Actividad Biológica

1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane, also known as bis(2,2,3,3-tetrafluoropropyl) ester, is a fluorinated compound with potential applications in various fields including pharmaceuticals and materials science. Its unique chemical properties stem from the presence of multiple fluorine atoms which influence its biological activity.

- Molecular Formula : C₆H₆F₈O

- Molecular Weight : 232.07 g/mol

- CAS Number : 16627-68-2

- Boiling Point : 93.2 °C

- Density : 1.5323 g/cm³

Biological Activity Overview

The biological activity of bis(2,2,3,3-tetrafluoropropyl) ester has been investigated primarily in the context of its interactions with biological systems and potential toxicity. The following sections summarize key findings from research studies.

Toxicological Studies

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and the specific biological systems they interact with. Studies have shown that:

- Cytotoxicity : In vitro studies suggest that bis(2,2,3,3-tetrafluoropropyl) ester may induce cytotoxic effects in certain cell lines at higher concentrations. The mechanism appears to involve oxidative stress pathways leading to cell apoptosis .

- Environmental Impact : As a persistent organic pollutant (POP), the compound has been detected in environmental samples, raising concerns about its bioaccumulation and long-term ecological effects .

Pharmacological Potential

The unique properties of this compound have led to explorations in pharmacology:

- Antimicrobial Activity : Preliminary studies indicate that bis(2,2,3,3-tetrafluoropropyl) ester may possess antimicrobial properties against specific bacterial strains. This suggests potential applications as an antimicrobial agent .

- Solvent Properties : Its efficacy as a solvent in various chemical reactions has been noted, particularly in enhancing solubility for poorly soluble drugs .

Case Studies

Several case studies highlight the biological implications of bis(2,2,3,3-tetrafluoropropyl) ester:

- Case Study on Cytotoxicity :

- Objective : To assess the cytotoxic effects on human liver cells (HepG2).

- Methodology : Cells were exposed to varying concentrations of the compound for 24 hours.

- Findings : A significant decrease in cell viability was observed at concentrations above 100 µM. The study concluded that the compound induces cytotoxicity through oxidative stress mechanisms.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 95 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

- Case Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.

- Methodology : Disc diffusion method was employed to measure inhibition zones.

- Findings : The compound exhibited notable inhibition against both bacterial strains at concentrations of 50 µg/disc and above.

| Bacterial Strain | Inhibition Zone (mm) at 50 µg/disc |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Q & A

Q. What are the recommended synthesis pathways for 1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane, and what are the critical purity validation steps?

Answer: Synthesis typically involves fluorination of propane derivatives or etherification of fluorinated alcohols. A key step is the reaction of 2,2,3,3-tetrafluoropropanol with fluorinated propylene oxides under anhydrous conditions. Purity validation requires:

- GC-MS for detecting residual solvents or unreacted intermediates.

- ¹⁹F NMR to confirm fluorine substitution patterns and quantify isomer ratios .

- Elemental analysis (C, H, F) to verify stoichiometry.

Critical precautions include using inert atmospheres (argon) to prevent hydrolysis and fluoropolymer-lined reactors to avoid corrosion .

Q. How can researchers mitigate safety risks during handling and storage of this compound?

Answer:

- Personal Protective Equipment (PPE): Fluorinated gloves (e.g., Viton®), sealed goggles, and fluoropolymer lab coats to prevent skin/eye contact .

- Storage: In amber glass under nitrogen at –20°C to minimize thermal degradation and hydrolysis .

- Waste disposal: Segregate fluorinated waste and use specialized incineration (>1,000°C) to prevent perfluorinated acid (PFA) formation .

Q. What analytical techniques are most effective for characterizing structural isomers of bis(2,2,3,3-tetrafluoropropyl) ester?

Answer:

- High-resolution mass spectrometry (HRMS) with electron capture negative ionization (ECNI) to distinguish subtle mass differences in fluorinated isomers.

- X-ray crystallography for definitive stereochemical assignment, though limited by low volatility.

- FT-IR spectroscopy to identify C-F stretching modes (1,100–1,300 cm⁻¹) and ester carbonyl peaks .

Q. What are the solvent compatibility considerations for this compound in reaction design?

Answer: Avoid polar aprotic solvents (e.g., DMF, DMSO) due to nucleophilic attack on fluorinated ethers. Recommended solvents:

Q. How does the compound’s thermal stability influence experimental protocols?

Answer: Thermogravimetric analysis (TGA) data show decomposition onset at ~180°C, releasing HF and perfluorinated fragments. Protocols must:

- Limit heating steps to <150°C.

- Use HF scavengers (e.g., CaO) in reflux systems.

- Monitor pressure buildup in sealed reactors .

Advanced Research Questions

Q. How can conflicting data on environmental persistence of fluorinated ethers be resolved in degradation studies?

Answer: Discrepancies arise from variable test conditions (pH, UV exposure). A standardized framework includes:

Q. What computational methods are reliable for predicting the compound’s interaction with biological membranes?

Answer:

Q. How do synthesis byproducts affect catalytic performance in fluoropolymer applications?

Answer: Trace perfluoroalkoxy impurities (e.g., from incomplete etherification) can:

Q. What strategies optimize enantioselective synthesis of chiral fluorinated ether derivatives?

Answer:

- Chiral auxiliaries: Use (-)-menthol or binaphthol to induce asymmetry during etherification.

- Asymmetric catalysis: Pd-catalyzed cross-coupling with fluorinated ligands (e.g., Josiphos SL-J009-1).

- Chromatographic resolution: Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) .

Q. How can researchers reconcile discrepancies in reported toxicity profiles across in vitro/in vivo models?

Answer:

- Dose normalization: Account for differences in bioavailability using physiologically based pharmacokinetic (PBPK) modeling.

- Omics integration: Compare transcriptomic (RNA-seq) and metabolomic (LC-MS) responses across species.

- ECHA guidance: Apply read-across from structurally similar PFAS (e.g., HFPO-DA) with validated toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.